N-(4-chlorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide
Description
Molecular Formula: C₂₂H₂₃FN₄O₄S
Molecular Weight: 458.5 g/mol
Structural Features:
- 4-Chlorophenyl group: Attached via an amide bond to a butanamide backbone.
- Piperazine ring: Substituted at the 1-position with a 4-fluorophenyl sulfonyl group.
This compound belongs to a class of piperazine-based sulfonamides, often explored for their pharmacological activity, particularly in targeting central nervous system (CNS) receptors or enzymes .
Properties
Molecular Formula |
C20H21ClFN3O4S |
|---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-4-oxobutanamide |
InChI |
InChI=1S/C20H21ClFN3O4S/c21-15-1-5-17(6-2-15)23-19(26)9-10-20(27)24-11-13-25(14-12-24)30(28,29)18-7-3-16(22)4-8-18/h1-8H,9-14H2,(H,23,26) |
InChI Key |
ROPABQJWYWRQJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of Piperazine
The piperazine sulfonamide core is synthesized via sulfonylation of piperazine with 4-fluorophenylsulfonyl chloride. This reaction typically employs a two-fold molar excess of piperazine to minimize disubstitution:
Reaction conditions :
-
Solvent : Dichloromethane (DCM) or 1,2-dichloroethane
-
Base : Triethylamine (TEA) or pyridine (2–3 equiv)
-
Temperature : 0–25°C
Procedure :
4-Fluorophenylsulfonyl chloride (1.0 equiv) is added dropwise to a stirred solution of piperazine (2.0 equiv) and TEA (2.5 equiv) in DCM. The reaction is quenched with water, and the product is extracted with DCM, dried over Na₂SO₄, and purified via recrystallization (ethanol/water).
Alternative Routes
Patent EP1230231B1 describes arylating piperazine with halogenated aryl sulfonyl chlorides under similar conditions, achieving >80% purity after column chromatography.
Preparation of N-(4-Chlorophenyl)-4-Oxobutanamide
Succinic Anhydride Aminolysis
The butanamide moiety is synthesized by reacting 4-chloroaniline with succinic anhydride:
Reaction conditions :
Procedure :
Succinic anhydride (1.1 equiv) is added to a solution of 4-chloroaniline (1.0 equiv) in acetic acid. The mixture is refluxed, cooled, and poured into ice water to precipitate N-(4-chlorophenyl)succinamic acid. This intermediate is treated with thionyl chloride to form the acid chloride, followed by reaction with ammonium hydroxide to yield 4-oxobutanamide.
Yield : 65–75%.
Oxidative Methods
A 2017 study demonstrated the use of Dess–Martin periodinane to oxidize 4-hydroxybutanamide derivatives to the corresponding ketone, achieving 90% conversion.
Coupling Strategies for Final Assembly
Amide Bond Formation
The sulfonylated piperazine is coupled to 4-oxobutanamide via nucleophilic acyl substitution:
Reaction conditions :
-
Activating agent : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole)
-
Solvent : DMF or THF
-
Base : DIPEA (N,N-diisopropylethylamine)
-
Temperature : 25°C
Procedure :
4-[(4-Fluorophenyl)sulfonyl]piperazine (1.0 equiv) is added to a solution of N-(4-chlorophenyl)-4-oxobutanamide (1.0 equiv), EDCl (1.2 equiv), and HOBt (1.2 equiv) in DMF. The mixture is stirred under nitrogen, diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography.
Reductive Amination
An alternative route involves reductive amination of 4-oxobutanamide with the piperazine sulfonamide using sodium cyanoborohydride (NaBH₃CN) in methanol (pH 4–6, adjusted with acetic acid). This method affords moderate yields (45–55%) but reduces side products.
Industrial-Scale Optimization
Catalytic Improvements
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of sulfides.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Material Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with certain receptors in the central nervous system, potentially modulating neurotransmitter activity.
Pathways Involved: It may influence pathways related to signal transduction, leading to changes in cellular responses and functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
Key Analogs :
4-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxobutanamide (CAS: 1219577-88-4) Structure: Replaces the 4-chlorophenyl group with a benzimidazolylidene moiety and substitutes the sulfonyl group with a 3-chlorophenyl-piperazine.
N-(1-methyl-6-indazolyl)-4-(7-methyl-1-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyric acid amide (CAS: 1229514-91-3) Structure: Incorporates an indazole ring and isoquinoline system instead of piperazine and chlorophenyl groups.
p-Fluoro-butyrylfentanyl analogs (e.g., N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)butyramide) Structure: Features a piperidine core and phenethyl group instead of piperazine and sulfonyl substituents.
Table 1: Structural and Functional Comparison
Pharmacological and Pharmacokinetic Profiles
- The 4-chlorophenyl group may confer selectivity for serotonin or dopamine receptors, similar to other chlorophenyl-substituted piperazines .
- CAS 1229514-91-3: The isoquinoline and indazole moieties suggest kinase inhibition activity, diverging from the target compound’s putative CNS effects .
p-Fluoro-butyrylfentanyl :
- High lipophilicity facilitates rapid CNS penetration, contributing to potent opioid effects but also abuse liability .
Biological Activity
N-(4-chlorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on antibacterial effects, enzyme inhibition, and other relevant pharmacological properties.
Chemical Structure
The compound features a complex structure that includes a piperazine moiety and a sulfonyl group, which are known to enhance biological activity. The presence of the chlorophenyl and fluorophenyl groups may also contribute to its pharmacological profile.
Biological Activity Overview
Research has demonstrated that compounds with similar structures exhibit various biological activities, including:
- Antibacterial Activity : Compounds bearing piperazine and sulfonamide groups have shown moderate to strong antibacterial effects against several bacterial strains.
- Enzyme Inhibition : Many derivatives have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease.
- Anticancer Properties : Some studies suggest potential anticancer activity, although specific data on this compound is limited.
Antibacterial Activity
A study synthesized derivatives related to the target compound and tested their antibacterial efficacy. The results indicated:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Pseudomonas aeruginosa | Weak |
| Staphylococcus aureus | Weak |
These findings suggest that the compound could be effective against certain pathogens, particularly Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition Studies
The synthesized derivatives were also evaluated for their enzyme inhibitory activities. The following table summarizes the findings:
| Enzyme | Inhibition Type | IC50 Values (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibition | 2.14 ± 0.003 |
| Urease | Strong Inhibition | 0.63 ± 0.001 |
The strong inhibitory activity against AChE suggests potential applications in treating conditions like Alzheimer's disease .
Case Studies and Research Findings
- Synthesis and Characterization : A series of compounds were synthesized using standard organic chemistry techniques, followed by characterization using NMR and mass spectrometry. The structural elucidation confirmed the presence of desired functional groups .
- In Silico Studies : Molecular docking studies indicated favorable interactions between the compound and target proteins, suggesting mechanisms through which it may exert its biological effects .
- Pharmacological Implications : The pharmacological behavior of similar compounds has been linked to various therapeutic areas, including antibacterial action, enzyme inhibition, cancer chemotherapy, hypoglycemic activity, and diuretic effects .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(4-chlorophenyl)-4-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-oxobutanamide to improve yield and purity?
- Methodological Answer : Synthesis optimization typically involves stepwise reactions, starting with sulfonylation of piperazine derivatives followed by coupling with a chlorophenyl-substituted butanamide. Key parameters include:
- Temperature Control : Maintaining 0–5°C during sulfonylation to avoid side reactions (e.g., over-sulfonation) .
- Solvent Selection : Using polar aprotic solvents like DMF or DMSO to enhance nucleophilic substitution efficiency .
- Catalyst Use : Employing triethylamine or DMAP to accelerate amide bond formation .
Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm substituent positions, particularly distinguishing sulfonyl and fluorophenyl groups .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-HRMS for accurate mass determination) .
- HPLC-PDA : Assess purity (>95%) using gradient elution with C18 columns and UV detection at 254 nm .
Q. How can researchers address solubility challenges in pharmacological assays for this compound?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤1% v/v) for initial stock solutions, diluted in PBS or cell culture media .
- Micelle Formation : Incorporate cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .
- pH Adjustment : Test solubility in buffered solutions (pH 4–8) to mimic physiological conditions .
Advanced Research Questions
Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the 4-fluorophenylsulfonyl group with bulkier aryl sulfonamides (e.g., 4-trifluoromethylphenyl) to assess steric effects on target binding .
- Piperazine Ring Modification : Introduce methyl or ethyl groups to the piperazine nitrogen to evaluate conformational flexibility .
- Bioisosteric Replacement : Substitute the oxobutanamide moiety with a thioamide or urea group to modulate hydrogen-bonding interactions .
- Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes .
Q. How can conflicting data in biological assays (e.g., cytotoxicity vs. enzyme inhibition) be resolved?
- Methodological Answer :
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .
- Off-Target Profiling : Screen against unrelated targets (e.g., kinases, GPCRs) to identify nonspecific effects .
- Metabolite Analysis : Use LC-MS to detect degradation products that may interfere with bioactivity .
Q. What experimental approaches are suitable for studying this compound’s interaction with enzymes like carbonic anhydrase or serotonin receptors?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., , ) using immobilized enzyme/receptor .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to elucidate binding mechanisms .
- Radioligand Displacement Assays : Use H-labeled ligands (e.g., 5-HT antagonists) to determine IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
